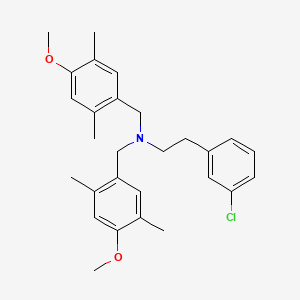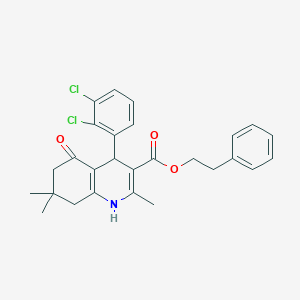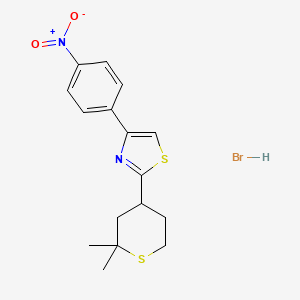
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent painkiller that is used for the treatment of moderate to severe pain. ODT is a derivative of tramadol, which is a well-known opioid analgesic. ODT is a highly potent and selective mu-opioid receptor agonist, which means that it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
作用机制
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the endogenous opioid system, which leads to the inhibition of pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also increases the release of dopamine in the brain, which results in a feeling of euphoria.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several biochemical and physiological effects. It is a potent analgesic that provides pain relief by inhibiting pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also has sedative effects, which can lead to drowsiness and reduced alertness. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can also cause respiratory depression, which can be life-threatening in high doses.
实验室实验的优点和局限性
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the mu-opioid receptor system. However, its potential for abuse and dependence make it a challenging compound to work with. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is also a controlled substance, which means that it requires special licensing and handling procedures.
未来方向
There are several future directions for the research on 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. One potential direction is the development of safer and more effective opioid analgesics. Another direction is the development of new treatments for opioid addiction. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has shown promise in this area, and further research is needed to determine its potential as a treatment for opioid addiction. Additionally, further research is needed to understand the long-term effects of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine on the brain and body.
合成方法
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can be synthesized by the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction of tramadol results in the removal of the N-methyl group, which leads to the formation of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. The synthesis of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is a complex process that requires expertise and specialized equipment.
科学研究应用
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has been extensively studied for its analgesic properties. It has been found to be highly effective in the treatment of acute and chronic pain. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
属性
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClNO2/c1-19-14-27(31-5)21(3)12-24(19)17-30(11-10-23-8-7-9-26(29)16-23)18-25-13-22(4)28(32-6)15-20(25)2/h7-9,12-16H,10-11,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXQTMEDQPDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=CC(=CC=C2)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)

![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)

![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)